- Efficient catalytic conversion of pyridine N-oxides to pyridine with an oxorhenium(V) catalystOrganic Letters, 2000, 2(22), 3525-3526,
Cas no 939-23-1 (4-Phenylpyridine)

4-Phenylpyridine structure
Nombre del producto:4-Phenylpyridine
Número CAS:939-23-1
MF:C11H9N
Megavatios:155.195862531662
MDL:MFCD00006420
CID:40353
PubChem ID:24887406
4-Phenylpyridine Propiedades químicas y físicas
Nombre e identificación
-
- 4-Phenylpyridine
- TIMTEC-BB SBB008518
- 4-Aza-1,1'-biphenyl
- 4-phenyl-pyridin
- p-Phenylpyridine
- Pyridine, 4-phenyl-
- 4-PYRIDYLBENZENE
- 4-AZABIPHENYL
- 4-Phenyl-pyridine
- phenylpyridine
- Pyridine,4-phenyl
- 4-Phenylpyridine (ACI)
- NSC 70375
- NSC 77935
- γ-Phenylpyridine
- 5SH
- MFCD00006420
- EN300-49165
- ?-Phenylpyridine
- FT-0619412
- CS-W018018
- UNII-452KD9YCG7
- 5-20-07-00549 (Beilstein Handbook Reference)
- NSC77935
- BDBM50121955
- 4-Phenylpyridin
- BRN 0110490
- EINECS 213-357-4
- DTXSID5022140
- CHEMBL109074
- 452KD9YCG7
- AC-5099
- Pyridine, phenyl-
- DS-14724
- phenyl-pyridine
- Q27258800
- CHEBI:173662
- 52642-16-7
- HMS2268O18
- AMY32754
- SMR000112292
- NS00039765
- MLS002206281
- InChI=1/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9
- SCHEMBL19003057
- SY021647
- NCGC00247406-01
- W-100225
- 4-Phenylpyridine, 97%
- NSC-77935
- SCHEMBL124353
- AKOS005255288
- P0162
- NSC70375
- NSC-70375
- 939-23-1
- DB-031355
- NSC 70375; NSC 77935; p-Phenylpyridine; gamma-Phenylpyridine
-
- MDL: MFCD00006420
- Renchi: 1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
- Clave inchi: JVZRCNQLWOELDU-UHFFFAOYSA-N
- Sonrisas: N1C=CC(C2C=CC=CC=2)=CC=1
Atributos calculados
- Calidad precisa: 155.073499g/mol
- Carga superficial: 0
- XLogP3: 2.6
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 155.073499g/mol
- Masa isotópica única: 155.073499g/mol
- Superficie del Polo topológico: 12.9Ų
- Recuento de átomos pesados: 12
- Complejidad: 121
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Peso molecular: 155.20
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.1088 (rough estimate)
- Punto de fusión: 74.0 to 77.0 deg-C
- Punto de ebullición: 281°C(lit.)
- Punto de inflamación: 111.1ºC
- índice de refracción: 1.6210 (estimate)
- Coeficiente de distribución del agua: dissolution
- PSA: 12.89000
- Logp: 2.74860
- Disolución: dissolve in water
4-Phenylpyridine Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
- Código F de la marca fuka:10
- Rtecs:UT7141000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Cold storage
- Nivel de peligro:IRRITANT, KEEP COLD
4-Phenylpyridine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Phenylpyridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM120776-10g |
4-Phenylpyridine |
939-23-1 | 95%+ | 10g |
$59 | 2024-07-19 | |
Chemenu | CM120776-25g |
4-Phenylpyridine |
939-23-1 | 95%+ | 25g |
$108 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HL877-25g |
4-Phenylpyridine |
939-23-1 | 97% | 25g |
¥1084.0 | 2022-06-10 | |
TRC | P336505-10g |
4-Phenylpyridine |
939-23-1 | 10g |
$ 1286.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-100g |
4-Phenylpyridine |
939-23-1 | 95% | 100g |
¥2416.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-25g |
4-Phenylpyridine |
939-23-1 | 95% | 25g |
¥555.0 | 2022-04-27 | |
Enamine | EN300-49165-0.5g |
4-phenylpyridine |
939-23-1 | 95% | 0.5g |
$32.0 | 2023-06-04 | |
Enamine | EN300-49165-25.0g |
4-phenylpyridine |
939-23-1 | 95% | 25g |
$159.0 | 2023-06-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-5g |
4-Phenylpyridine |
939-23-1 | 95% | 5g |
¥142.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P33429-25G |
4-Phenylpyridine |
939-23-1 | 97% | 25G |
1769.79 | 2021-05-17 |
4-Phenylpyridine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Dichloromethane ; 1 h, 23 °C
Referencia
- Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexesTetrahedron Letters, 2008, 49(9), 1488-1491,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Toluene ; 1 h, 26 °C
Referencia
- Re(VII) complex of N-fused tetraphenylporphyrinChemical Communications (Cambridge, 2005, (36), 4589-4591,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene , Water
Referencia
- Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosphine)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1,,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C
Referencia
- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium (WA30 anion exchange resin) Solvents: Dimethylacetamide ; 12 h, 80 °C
Referencia
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective HydrogenationAdvanced Synthesis & Catalysis, 2017, 359(13), 2269-2279,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium (metal-organic gel supported) Solvents: Methanol ; rt → 60 °C; 1 h, 60 °C
Referencia
- Metal-organic gels as functionalisable supports for catalysisNew Journal of Chemistry, 2009, 33(5), 1070-1075,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: (SP-5-15)-[4-Methyl-2,7,12,17-tetraphenyl-4,21,22,23-tetraazapentacyclo[16.2.1.1… Solvents: Toluene ; 24 h, 80 °C
Referencia
- Cooperation between metal and ligand in oxygen atom transport by N-confused porphyrin oxorhenium(V) complexesDalton Transactions, 2012, 41(30), 9154-9157,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C
Referencia
- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxidesChemistry - A European Journal, 2011, 17(6), 1768-1772,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C
Referencia
- Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalystJournal of Organometallic Chemistry, 2003, 687(2), 327-336,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Magnesium oxide , 2759016-37-8 Solvents: 1,2-Dimethoxyethane ; 24 h, 100 °C
Referencia
- Molecular engineered palladium single atom catalysts with an M-C1N3 subunit for Suzuki couplingJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(18), 11427-11432,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro(dicyclohexylphenylphosphine)[tris(1,1-dimethylethyl)phosphine]palladium (polypropylene-bound) Solvents: Ethanol , Water ; 15 h, 75 °C
Referencia
- Tunable Palladium-FibreCats for Aryl Chloride Suzuki Coupling with Minimal Metal LeachingOrganometallics, 2008, 27(21), 5605-5611,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ; 3.5 h, reflux
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referencia
- Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacyclesJournal of Organometallic Chemistry, 2002, 663(1-2), 46-57,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene
Referencia
- Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalystTetrahedron Letters, 2001, 42(33), 5659-5662,
4-Phenylpyridine Raw materials
- 4-bromopyridine
- 4-Phenylpyridine N-oxide
- 4-Bromopyridine hydrochloride
- 4-Chloropyridine
- Phenylboronic acid
- 4-Iodopyridine
4-Phenylpyridine Preparation Products
4-Phenylpyridine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:939-23-1)4-Phenylpyridine
Número de pedido:A11048
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:41
Precio ($):284.0
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:939-23-1)4-Phenylpyridine
Número de pedido:1682774
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 18:21
Precio ($):discuss personally
4-Phenylpyridine Literatura relevante
-
Liang Zhao,Ran Duan,Peng-Fei Zhuang,Hui Zheng,Cheng-Qi Jiao,Jun-Li Wang,Cheng He,Tao Liu Dalton Trans. 2015 44 12613
-
2. 361. N-oxides and related compounds. Part XI. Mononitration of 2-, 3-, and 4-phenyl- and 2- and 4-benzyl-pyridine 1-oxideA. R. Hands,A. R. Katritzky J. Chem. Soc. 1958 1754
-
J. D. Cook,B. J. Wakefield J. Chem. Soc. C 1969 2376
-
4. CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridinesRobert Forsyth,Frank Lee Pyman J. Chem. Soc. 1926 129 2912
-
H. H. Huang J. Chem. Soc. D 1969 815a
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Proveedores recomendados
atkchemica
(CAS:939-23-1)4-Phenylpyridine

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-23-1)4-Phenylpyridine

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe